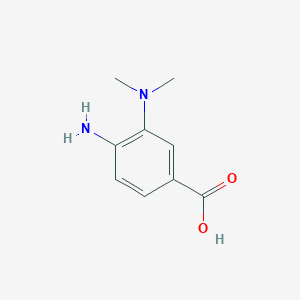

4-Amino-3-(dimethylamino)benzoic acid

Description

Contextualization within the Class of Aminobenzoic Acids and Derivatives

Aminobenzoic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with both an amino group and a carboxylic acid group. fishersci.com These compounds and their derivatives are significant in various fields of chemistry and biology. fishersci.com The parent aminobenzoic acids exist as three isomers: ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA).

4-Amino-3-(dimethylamino)benzoic acid is a derivative of para-aminobenzoic acid. It is distinguished by the presence of a dimethylamino group at the 3-position of the benzene ring, in addition to the amino group at the 4-position and the carboxylic acid group at the 1-position. This specific arrangement of functional groups influences the compound's chemical properties, such as its basicity, nucleophilicity, and its potential to engage in various chemical reactions. The presence of the electron-donating amino and dimethylamino groups can activate the aromatic ring, making it more susceptible to electrophilic substitution.

Interdisciplinary Significance in Contemporary Chemical Sciences

While specific, widespread applications of this compound are not extensively documented in publicly available research, its structural motifs suggest potential utility across several chemical disciplines. Compounds with similar structures, such as other substituted aminobenzoic acids, have found applications as intermediates in the synthesis of pharmaceuticals, dyes, and polymers. chemimpex.com

For instance, the presence of multiple amine functionalities offers potential for the synthesis of complex heterocyclic compounds and for use as a monomer in the creation of specialized polymers. The amino groups can also be chemically modified to introduce other functionalities, further expanding its synthetic utility. In medicinal chemistry, aminobenzoic acid derivatives are often explored for their potential biological activities. chemicalbook.com The specific substitution pattern of this compound could impart unique pharmacological properties that may be of interest in drug discovery research.

In the field of materials science, compounds with similar functionalities are sometimes investigated for their optical or electronic properties. The presence of amino groups can influence the absorption and emission of light, suggesting potential, though currently unexplored, applications in the development of dyes or other photoactive materials.

Detailed Research Findings

Detailed research findings specifically on this compound are limited. However, research on closely related compounds provides insight into its potential areas of investigation. For example, 4-(Dimethylamino)benzoic acid, a structurally similar compound, has been studied for its applications in peptide synthesis and as a component in UV-filters. chemicalbook.comsigmaaldrich.com Furthermore, stable isotope-labeled derivatives of 4-(dimethylamino)benzoic acid have been developed as reagents for the analysis of lipids in biological systems, highlighting the utility of this structural backbone in analytical chemistry. nih.gov

The synthesis of related N,N-dimethylaminobenzoic acids has been explored through methods such as the reductive alkylation of aminobenzoic acids. google.comgoogle.com These synthetic strategies could potentially be adapted for the production of this compound.

Chemical and Physical Properties of a Related Compound: 4-(Dimethylamino)benzoic acid

To provide some context, the following table details the properties of the closely related compound, 4-(Dimethylamino)benzoic acid. It is important to note that these properties are not those of this compound and are provided for comparative purposes only.

| Property | Value |

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol sigmaaldrich.com |

| Melting Point | 241-243 °C (decomposes) sigmaaldrich.com |

| Appearance | Light grey powder chemicalbook.com |

| InChI Key | YDIYEOMDOWUDTJ-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

4-amino-3-(dimethylamino)benzoic acid |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)8-5-6(9(12)13)3-4-7(8)10/h3-5H,10H2,1-2H3,(H,12,13) |

InChI Key |

OUPPBZSJFBJGFK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for Aminobenzoic Acid Analogues

The synthesis of aminobenzoic acid derivatives can be achieved through several well-established chemical strategies. These methodologies provide a foundation for devising a synthetic route to 4-Amino-3-(dimethylamino)benzoic acid.

A cornerstone in the synthesis of aromatic amines is the nitration of an aromatic ring followed by the reduction of the nitro group. For the synthesis of aminobenzoic acid analogues, this typically involves the nitration of a suitable benzoic acid precursor. The regioselectivity of the nitration is governed by the electronic properties of the substituents already present on the benzene (B151609) ring. Following nitration, the nitro group is commonly reduced to a primary amine using various reducing agents.

Commonly employed reduction methods include catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or Raney nickel, as well as chemical reductions using reagents like tin(II) chloride in hydrochloric acid or sodium dithionite. This two-step sequence is a robust and widely applicable method for introducing an amino group onto a benzoic acid scaffold.

Direct amination of C-H bonds on benzoic acid derivatives represents a more atom-economical approach to installing amino groups. Recent advancements in catalysis have enabled the regioselective amination of benzoic acids. For instance, iridium-catalyzed C-H amidation has been developed for the ortho-amination of benzoic acids. While this method is highly selective for the position adjacent to the carboxylic acid, it highlights the ongoing development of direct C-H functionalization techniques that could potentially be adapted for other substitution patterns.

The substitution of a halogen atom on a benzoic acid precursor with an amino group is another viable synthetic strategy. This is often accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method allows for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a palladium or copper catalyst. The choice of catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. This approach offers a versatile means to introduce amino functionalities with high control over the position of substitution.

Reductive alkylation is a key method for the synthesis of N-alkylated and N,N-dialkylated aminobenzoic acids. This transformation can be performed in a two-step process involving the initial formation of an intermediate, which is then reduced. A notable example is the reductive alkylation of nitrobenzoic acids in the presence of an aldehyde or ketone and a reducing agent.

A patented process for the preparation of N,N-dimethylaminobenzoic acids involves a two-step reductive alkylation of nitrobenzoic acids in methanol (B129727) with a palladium catalyst. google.com This method is applicable to the synthesis of various isomers of dimethylaminobenzoic acid. google.com The process first involves the reduction of the nitro group to an amino group, followed by N-methylation using formaldehyde, all in a one-pot fashion under a hydrogen atmosphere.

Table 1: Reductive Alkylation of 3-Nitrobenzoic Acid

| Starting Material | Reagents | Catalyst | Product | Yield | Purity | Reference |

| 3-Nitrobenzoic acid | Hydrogen, Methanol | 6% Palladium-on-carbon | 3-Dimethylaminobenzoic acid | 92% | 98% | google.com |

The introduction of the carboxylic acid group can also be a key step in the synthesis of substituted benzoic acids. Carboxylation reactions, for instance, can be achieved by reacting an organometallic species, such as a Grignard or organolithium reagent derived from a substituted aniline, with carbon dioxide.

Alternatively, the oxidation of a methyl or other alkyl group on a substituted toluene (B28343) derivative is a common method for producing the corresponding benzoic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid are typically used for this transformation. The stability of other functional groups on the aromatic ring under these oxidative conditions is a critical consideration in this synthetic approach.

Functionalization and Derivatization Strategies

Once this compound is synthesized, its structure offers multiple sites for further chemical modification. The primary amino group, the tertiary dimethylamino group, and the carboxylic acid moiety can all be selectively targeted to create a diverse range of derivatives.

The carboxylic acid group can be readily converted into a variety of functional groups. For example, it can be transformed into an ester by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. It can also be converted to an amide by reaction with an amine using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Furthermore, the carboxylic acid can be activated, for instance, by conversion to an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines to form stable amide bonds. This strategy has been employed for the derivatization of the isomeric 4-(dimethylamino)benzoic acid for analytical purposes. nih.gov

The amino groups also provide handles for a range of chemical transformations. The primary amino group at the 4-position can undergo reactions such as acylation, sulfonylation, and diazotization followed by substitution. The presence of the dimethylamino group at the 3-position influences the reactivity of the aromatic ring and can direct further electrophilic substitution reactions.

Derivatization is a crucial technique for the analysis of amino acids and their analogues, often employed to enhance their detection in methods like High-Performance Liquid Chromatography (HPLC). actascientific.com Common derivatizing agents for amino groups include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride. creative-proteomics.com These reagents react with the primary amino group of this compound to form highly fluorescent or UV-active derivatives, facilitating their quantification and identification.

Table 2: Common Derivatizing Agents for Amino Groups

| Derivatizing Agent | Abbreviation | Detection Method | Target Functional Group |

| o-Phthalaldehyde | OPA | Fluorescence | Primary amines |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence, UV | Primary and secondary amines |

| Dansyl chloride | Fluorescence | Primary and secondary amines |

Formation of Ester and Amide Linkages

The carboxylic acid group of this compound is a key site for transformations, readily undergoing reactions to form ester and amide linkages. These reactions are fundamental in modifying the compound's properties and incorporating it into larger molecular frameworks.

Esterification: The formation of esters from carboxylic acids is a well-established transformation. One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For a structurally related compound, 4-amino-3-nitrobenzoic acid, its methyl ester has been synthesized via a one-pot reaction with methanol and catalytic sulfuric acid, with reaction times varying from 30 minutes to 16 hours. bond.edu.aubond.edu.au A similar approach could likely be applied to this compound to produce the corresponding esters. Another effective method for esterification is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). provinciajournal.com

Amide Bond Formation: The synthesis of amides from this compound can be achieved through various modern synthetic methods. A general and effective procedure involves the direct condensation of a carboxylic acid with an amine in the presence of titanium(IV) chloride (TiCl4) in pyridine (B92270) at elevated temperatures. nih.gov This method has been shown to be applicable to a wide range of substrates. Alternatively, amide coupling can be facilitated by reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and DMAP, which is particularly useful for coupling with electron-deficient amines. nih.gov The reaction of a carboxylic acid with an amine is a condensation reaction that results in the elimination of water. google.com

Synthesis of N-Protected Derivatives for Pseudopeptide Construction

In the field of medicinal chemistry and drug discovery, pseudopeptides, which contain non-standard amino acid residues, are of significant interest. The incorporation of aromatic amino acid derivatives like this compound can impart unique structural and functional properties to these molecules. To be used in peptide synthesis, the amino groups of the benzoic acid derivative must be appropriately protected to ensure selective amide bond formation.

Commonly used amine protecting groups in peptide synthesis include the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. nbinno.com These protecting groups prevent the amino group from acting as a nucleophile during the coupling of the carboxylic acid to another amino acid. masterorganicchemistry.com The choice of protecting group is crucial and depends on the specific synthetic strategy, particularly the conditions required for its removal. For instance, the Boc group is typically removed with strong acid, while the Fmoc group is cleaved under basic conditions. masterorganicchemistry.com

Preparation of Acyl Halide Intermediates (e.g., Benzoyl Chloride)

Acyl halides are highly reactive intermediates that are valuable in the synthesis of esters, amides, and in Friedel-Crafts acylation reactions. The conversion of a carboxylic acid to its corresponding acyl chloride can be readily achieved using various halogenating agents.

A common and effective reagent for this transformation is thionyl chloride (SOCl₂). The reaction of a carboxylic acid with thionyl chloride replaces the hydroxyl group of the carboxylic acid with a chlorine atom. For the isomeric compound, 4-dimethylaminobenzoic acid, the corresponding benzoyl chloride was synthesized by suspending the acid in ethyl acetate (B1210297) and adding thionyl chloride dropwise with stirring. After the reaction, the solvent was removed to yield a solid which was then crystallized. A similar procedure would likely be effective for the preparation of 4-Amino-3-(dimethylamino)benzoyl chloride. Other reagents that can be used for the synthesis of acyl halides from carboxylic acids include oxalyl chloride and phosphorus tribromide. sigmaaldrich.com

The resulting 4-Amino-3-(dimethylamino)benzoyl chloride would be a highly reactive species, susceptible to hydrolysis, and would need to be handled under anhydrous conditions. Its reactivity would allow for facile reaction with a wide range of nucleophiles to form a variety of derivatives.

Chelation and Complex Formation (e.g., Organotin(IV) Complexes)

The presence of multiple heteroatoms (nitrogen and oxygen) in this compound provides potential sites for the chelation of metal ions. The formation of metal complexes can significantly alter the physical and chemical properties of the organic ligand and can lead to applications in catalysis, materials science, and as biologically active agents.

Research on the coordination chemistry of the related ligand, 4-N,N-dimethylaminobenzoic acid, has shown that it can form complexes with various transition metals, including Mn(II), Co(II), Ni(II), and Cu(II). dergipark.org.tr In these complexes, the metal-to-ligand ratio was found to be 1:2. The coordination of the ligand to the metal can occur in a monodentate or bidentate fashion through the carboxylate oxygen atoms. dergipark.org.tr Similarly, other aminobenzoic acid derivatives have been used to synthesize metal complexes. researchgate.net It is plausible that this compound could act as a bidentate or even a tridentate ligand, coordinating to a metal center through the carboxylate oxygen, the 4-amino nitrogen, and the 3-dimethylamino nitrogen. The specific coordination mode would depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.

Stable Isotope Labeling for Advanced Analytical Applications

Stable isotope labeling is a powerful technique used in a variety of analytical applications, including mass spectrometry-based proteomics and metabolomics, to enable accurate quantification of molecules in complex mixtures. The introduction of heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule creates a mass shift that can be detected by a mass spectrometer.

A set of deuterium-enriched 4-(dimethylamino)benzoic acid (DMABA) N-hydroxysuccinimide (NHS) ester reagents has been developed for the derivatization of the primary amine group of glycerophosphoethanolamine (B1239297) (PE) lipids. nih.gov These reagents, with varying degrees of deuteration (d₀, d₄, d₆, and d₁₀), allow for differential labeling of lipid samples, which can then be analyzed by tandem mass spectrometry. nih.gov The DMABA derivatives facilitate the selective detection of labeled lipids in complex biological mixtures and provide a means for relative and absolute quantification. nih.gov This methodology highlights the utility of isotopically labeled 4-(dimethylamino)benzoic acid as a tool for advanced analytical chemistry.

Mechanistic Studies of Chemical Reactivity

Understanding the fundamental chemical reactivity of this compound is crucial for predicting its behavior in chemical reactions and for designing new applications.

Acid-Base Equilibria and Determination of Microscopic Dissociation Constants

The acid-base properties of this compound are governed by the presence of the acidic carboxylic acid group and the basic amino and dimethylamino groups. The interplay of these groups determines the charge state of the molecule at a given pH. The dissociation constants (pKa values) of these functional groups are important parameters that describe the acid-base equilibria.

Investigation of Esterification and Nucleophilic Substitution Dynamics

Fischer Esterification: The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For this compound, the presence of two basic amino groups necessitates the use of a sufficient amount of acid to protonate these groups and catalyze the reaction. The reaction is typically performed under reflux conditions to drive the equilibrium towards the product ester.

Alternative Esterification Methods: In cases where the substrate is sensitive to strong acids or high temperatures, alternative methods can be employed. One such method involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct. Another mild alternative is the use of coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the formation of an ester bond under neutral conditions.

Nucleophilic Substitution: The aromatic ring of this compound is electron-rich due to the strong activating effects of the 4-amino and 3-dimethylamino groups. This high electron density generally makes the ring resistant to nucleophilic aromatic substitution. However, the primary amino group at the 4-position can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. wikipedia.org This diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. scirp.org This pathway allows for the introduction of substituents such as halides, cyano groups, or hydroxyl groups, thereby providing a versatile method for functionalizing the aromatic ring. wikipedia.orgscirp.org

The table below summarizes typical conditions for the esterification of aminobenzoic acids, which are applicable to this compound.

| Reaction | Reagents | Solvent | Conditions | Typical Yield |

| Fischer Esterification | Methanol, Conc. H₂SO₄ | Methanol | Reflux, 16h | 70-90% |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Toluene | Reflux, 2h | >90% |

| Esterification via Acyl Chloride | Acyl Chloride, Ethanol, Pyridine | Dichloromethane (B109758) | 0°C to RT, 4h | 85-95% |

| DCC Coupling | Ethanol, DCC, DMAP | Dichloromethane | RT, 12h | 75-90% |

This table presents illustrative data based on general procedures for related aminobenzoic acids. Actual yields may vary for this compound.

Halogenation Reaction Pathways

The halogenation of this compound is a significant transformation for introducing halogen atoms onto the aromatic ring, which can serve as handles for further cross-coupling reactions or to modulate the electronic properties of the molecule. The reactivity of the benzene ring towards electrophilic halogenation is exceptionally high due to the presence of two potent activating groups: the 4-amino (-NH₂) and 3-dimethylamino (-N(CH₃)₂) substituents.

Directing Effects: Both the amino and dimethylamino groups are strong ortho-, para- directors. The carboxylic acid group, in contrast, is a deactivating meta- director. The combined effect of these substituents overwhelmingly favors electrophilic attack at the positions ortho and para to the amino groups. In this specific molecule, the positions available for substitution are C2, C5, and C6.

Position 5: This position is ortho to the 4-amino group and meta to the 3-dimethylamino group.

Position 2: This position is ortho to the 3-dimethylamino group and meta to the 4-amino group.

Position 6: This position is meta to the 4-amino group and ortho to the carboxylic acid.

Given the powerful activating nature of the nitrogen substituents, halogenation is expected to occur preferentially at positions 2 and 5. The high degree of activation may also lead to polysubstitution, even under mild conditions.

Halogenating Agents and Conditions: A variety of reagents can be used for halogenation. For bromination, molecular bromine (Br₂) in a solvent like acetic acid or dichloromethane is commonly used. A similar approach is used for chlorination with molecular chlorine (Cl₂). For instance, the bromination of 4-aminobenzoic acid using hydrogen peroxide and ammonium (B1175870) bromide in acetic acid proceeds efficiently at room temperature, suggesting a similar or even higher reactivity for the dimethylamino-substituted analogue. nih.gov

Due to the high reactivity, controlling the extent of halogenation can be challenging. It may be necessary to use milder halogenating agents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to achieve monosubstitution. Protecting the highly activating amino group as an amide before halogenation is a common strategy to moderate the reaction and improve selectivity. However, this would also alter the directing effects.

The table below outlines potential reaction pathways for the halogenation of this compound based on established methods for highly activated aromatic systems.

| Halogenation Type | Reagent | Solvent | Conditions | Expected Major Product(s) |

| Bromination | Br₂ | Acetic Acid | Room Temperature | 2-Bromo and/or 5-Bromo derivatives, potential for di-substitution |

| Chlorination | SO₂Cl₂ | Acetonitrile | 0°C to RT | 2-Chloro and/or 5-Chloro derivatives |

| Iodination | I₂, HIO₃ | Acetic Acid, H₂O | 70°C | 2-Iodo and/or 5-Iodo derivatives |

| Mild Bromination | N-Bromosuccinimide (NBS) | DMF | Room Temperature | Predominantly mono-bromo derivatives |

This table presents predicted outcomes based on the reactivity of analogous compounds. Specific experimental validation for this compound is required.

Advanced Spectroscopic Characterization and Photophysical Investigations

Electronic Absorption Spectroscopy

The electronic absorption spectrum of molecules like 4-Amino-3-(dimethylamino)benzoic acid is characterized by transitions from the electronic ground state to various excited states. These transitions are sensitive to the molecular structure and the surrounding solvent environment.

UV-Visible Spectral Analysis and Determination of Absorption Maxima

The UV-visible absorption spectrum of compounds structurally related to this compound typically exhibits broad absorption bands in the ultraviolet to near-visible region. For derivatives of 4-N,N-dimethylamino benzoic acid, the absorption maxima (λmax) are generally observed in the range of 295-315 nm. researchgate.net This absorption is attributed to a π-π* electronic transition, which involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The presence of the strong electron-donating amino and dimethylamino groups and the electron-withdrawing carboxylic acid group facilitates an intramolecular charge transfer character in this transition.

A representative data table for the absorption maxima of a compound within this class in various solvents is presented below.

| Solvent | Dielectric Constant (ε) | Absorption Maxima (λmax) / nm |

| n-Hexane | 1.88 | ~295 |

| Dioxane | 2.21 | ~300 |

| Chloroform | 4.81 | ~305 |

| Acetonitrile | 37.5 | ~310 |

| Methanol (B129727) | 32.7 | ~315 |

Solvent Polarity Effects on Electronic Absorption Bands

The position of the electronic absorption bands of donor-acceptor substituted aromatic compounds is often influenced by the polarity of the solvent, a phenomenon known as solvatochromism. For molecules like this compound, an increase in solvent polarity typically leads to a bathochromic (red) shift in the absorption maximum. This is because the excited state of these molecules is generally more polar than the ground state due to the intramolecular charge transfer character of the transition. A more polar solvent will stabilize the polar excited state to a greater extent than the less polar ground state, thereby reducing the energy gap for the electronic transition and shifting the absorption to longer wavelengths. This positive solvatochromism is a key indicator of the charge transfer nature of the electronic transition.

Fluorescence Spectroscopy and Excited-State Dynamics

Upon absorption of light, the excited molecule can relax through various pathways, including the emission of light in the form of fluorescence. The fluorescence properties of this compound and related compounds are particularly sensitive to their molecular conformation and the surrounding solvent environment.

Fluorescence Emission Characteristics and Quantum Yield Determination

Derivatives of 4-N,N-dimethylamino benzoic acid typically exhibit fluorescence emission maxima (λem) in the range of 330-360 nm in non-polar solvents. researchgate.net The fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, is generally higher in non-polar, aprotic solvents and tends to decrease with increasing solvent polarity. This quenching of fluorescence in polar solvents is often associated with the formation of non-radiative de-excitation pathways.

Below is a representative table of fluorescence emission maxima and quantum yields for a similar compound in various solvents.

| Solvent | Dielectric Constant (ε) | Emission Maxima (λem) / nm | Quantum Yield (Φf) |

| n-Hexane | 1.88 | ~330 | High |

| Dioxane | 2.21 | ~335 | Moderate |

| Chloroform | 4.81 | ~345 | Moderate-Low |

| Acetonitrile | 37.5 | ~355 | Low |

| Methanol | 32.7 | ~360 | Very Low |

Exploration of Dual Fluorescence Phenomena (Locally Excited vs. Charge Transfer States)

A fascinating aspect of the photophysics of donor-acceptor molecules is the phenomenon of dual fluorescence, where two distinct emission bands are observed. This is particularly prominent in polar solvents. For compounds like 4-amino-3-methyl benzoic acid methyl ester, a short-wavelength emission band is attributed to a locally excited (LE) state, which has a geometry similar to the ground state. ias.ac.in A second, significantly red-shifted emission band, which is highly sensitive to solvent polarity, is assigned to a charge transfer (CT) state. ias.ac.in This CT state is characterized by a significant separation of charge between the donor and acceptor moieties. The appearance of this dual fluorescence is a strong indication of a significant change in the electronic and geometric structure of the molecule in the excited state. In polar solvents, a red-shifted fluorescence band for derivatives of 4-N,N-dimethylamino benzoic acid has been observed in the range of 460-475 nm. researchgate.net

Characterization of Twisted Intramolecular Charge Transfer (TICT) States

The formation of the highly polar, red-shifted emission band is often explained by the Twisted Intramolecular Charge Transfer (TICT) model. According to this model, upon excitation, the molecule can undergo a conformational change, specifically a rotation around the single bond connecting the donor group (the amino or dimethylamino group) and the aromatic ring. This twisting leads to a decoupling of the π-orbitals of the donor and the acceptor, resulting in a state with a large dipole moment and a lower energy in polar solvents.

The large Stokes shift, which is the difference in energy between the absorption and emission maxima, observed for derivatives of 4-N,N-dimethylamino benzoic acid is a strong indicator of the formation of a TICT state. researchgate.net The stabilization of this highly polar TICT state by polar solvents facilitates a radiative decay pathway from this state, giving rise to the anomalous red-shifted fluorescence band. In less polar solvents, the formation of the TICT state is less favorable, and emission occurs primarily from the locally excited state.

Stokes Shift Analysis and its Dependency on Environmental Factors

The Stokes shift, defined as the difference in energy between the maxima of the absorption and emission spectra, is a critical parameter in characterizing the photophysical behavior of a fluorophore. For molecules like this compound, which possess both electron-donating (amino and dimethylamino) and electron-withdrawing (benzoic acid) groups, the Stokes shift is highly sensitive to the surrounding environment. This sensitivity primarily arises from changes in the dipole moment of the molecule upon excitation and subsequent relaxation processes that are influenced by solvent polarity.

In derivatives of 4-N,N-dimethylamino benzoic acid, a large Stokes shift, as high as 6,000 cm⁻¹, has been observed, particularly in polar solvents. researchgate.net This significant energy loss between absorption and emission is indicative of a substantial structural rearrangement in the excited state, often associated with the formation of a twisted intramolecular charge transfer (TICT) state. researchgate.net Similarly, studies on the related compound 4-amino-3-methyl benzoic acid methyl ester reveal that the emission spectra are broad and significantly red-shifted in polar solvents compared to nonpolar ones. ias.ac.in The magnitude of this shift demonstrates a strong dependence on both the dielectric constant and the hydrogen-bonding properties of the solvent medium. ias.ac.in

This behavior suggests that this compound likely exhibits pronounced solvatochromism. In nonpolar solvents, a smaller Stokes shift is expected, corresponding to emission from a locally excited (LE) state. As the polarity of the solvent increases, the charge-transfer character of the excited state becomes more stabilized, leading to a larger Stokes shift and a red-shift in the emission wavelength. researchgate.netias.ac.in This dependency can be quantified using models like the Lippert-Mataga plot, which correlates the Stokes shift to the solvent orientation polarizability.

Table 1: Expected Stokes Shift Behavior in Different Solvent Environments

| Solvent Type | Polarity | Expected Stokes Shift | Dominant Excited State |

| Nonpolar (e.g., Cyclohexane) | Low | Small | Locally Excited (LE) |

| Aprotic Polar (e.g., Acetonitrile) | Medium-High | Large | Intramolecular Charge-Transfer (ICT) |

| Protic Polar (e.g., Methanol) | High | Very Large | Stabilized ICT / Hydrogen-Bonded Species |

Influence of Intermolecular Hydrogen Bonding on Photophysical Processes

Intermolecular hydrogen bonding plays a crucial role in the photophysical pathways of molecules containing functional groups like amino and carboxylic acids, significantly affecting their fluorescence properties. For this compound, both the primary amino (-NH₂) and the carboxylic acid (-COOH) groups can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as acceptors.

In protic solvents, such as alcohols or water, these functional groups can form strong hydrogen bonds with the solvent molecules. These interactions can provide an efficient non-radiative pathway for the deactivation of the excited state, leading to a phenomenon known as fluorescence quenching. ias.ac.inmdpi.com Studies on various amino-substituted aromatic compounds have shown that their fluorescence quantum yield and lifetime are significantly reduced in protic solvents compared to aprotic environments. mdpi.comnih.gov The strength of the hydrogen bond directly correlates with the degree of fluorescence quenching. mdpi.com

The interaction with protic solvents can stabilize the charge-separated excited state, contributing to the red-shift in emission, but it also enhances the rate of internal conversion, where the excited state energy is dissipated as heat rather than light. mdpi.com This effect is particularly pronounced for the carbonyl oxygen of the benzoic acid moiety, which can act as a strong hydrogen bond acceptor, facilitating the delocalization of charge and promoting non-radiative decay. nih.gov Therefore, in solvents capable of hydrogen bonding, a marked decrease in the fluorescence intensity of this compound is anticipated.

Exciplex Formation and Associated Photophysical Behavior

An exciplex is an electronically excited-state complex formed between two different types of molecules, typically an electron donor and an electron acceptor. The formation of an exciplex is characterized by the appearance of a new, broad, and structureless emission band that is red-shifted compared to the fluorescence of the individual monomers.

In the context of this compound, the literature available from the conducted searches does not provide specific evidence of exciplex formation with external donor or acceptor molecules. The dominant photophysical process reported for this class of donor-acceptor substituted aromatic compounds is intramolecular charge transfer. researchgate.netias.ac.in While related phenomena, such as the formation of excited-state dimers (excimers) or self-quenching at high concentrations, can occur in similar chromophores, specific studies detailing bimolecular exciplex interactions for this compound are not prominently featured. The photophysics are largely governed by internal molecular rearrangements rather than intermolecular complex formation.

Photoinduced Intramolecular Charge-Transfer Reactions

The defining photophysical characteristic of this compound is its propensity to undergo a photoinduced intramolecular charge-transfer (ICT) reaction. This process is fundamental to its solvatochromic properties and the large Stokes shifts observed in polar media. The molecule's structure incorporates strong electron-donating groups (the primary amino and dimethylamino groups) attached to an aromatic ring, which is in turn substituted with an electron-accepting group (the carboxylic acid).

Upon photoexcitation, the molecule is promoted from the ground state (S₀) to an initial Franck-Condon excited state. This state, often referred to as the locally excited (LE) state, retains a geometry similar to the ground state. ias.ac.innih.gov However, in polar environments, the molecule can relax into a more stable, highly polar charge-separated state. ias.ac.in This relaxation is often facilitated by the rotation of the dimethylamino group relative to the plane of the benzene (B151609) ring. nih.gov

This model, known as the Twisted Intramolecular Charge Transfer (TICT) model, is the most widely accepted explanation for the dual fluorescence observed in many donor-acceptor molecules like 4-(dimethylamino)benzonitrile (B74231) (DMABN). ias.ac.innih.gov In the TICT state, the dimethylamino group is twisted approximately 90° out of the aromatic plane, which minimizes the electronic coupling between the donor and acceptor moieties and facilitates a near-complete transfer of an electron. This TICT state is highly polar and is thus strongly stabilized by polar solvents, resulting in a low-energy, red-shifted fluorescence band. researchgate.net In contrast, the LE state gives rise to a higher-energy, solvent-independent emission band. ias.ac.in For this compound, this ICT process is the primary reason for its environment-sensitive fluorescence.

Vibrational and Nuclear Magnetic Resonance Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. Although an experimental spectrum for this compound is not available in the searched literature, the characteristic absorption bands can be predicted based on its molecular structure and data from analogous compounds. nist.govresearchgate.net

The key functional groups are the primary amino (-NH₂), tertiary dimethylamino (-N(CH₃)₂), carboxylic acid (-COOH), and the substituted benzene ring. The O-H stretch of the carboxylic acid is expected to be a very broad band due to strong hydrogen bonding. The N-H stretching of the primary amine typically appears as two distinct bands (symmetric and asymmetric). The C=O stretch of the carboxylic acid is a strong, sharp absorption. Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region, while C-H and N-H bending vibrations will also be present.

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad |

| N-H Asymmetric Stretch | Primary Amine | ~3450 | Medium |

| N-H Symmetric Stretch | Primary Amine | ~3350 | Medium |

| C-H Aromatic Stretch | Benzene Ring | 3100 - 3000 | Medium-Weak |

| C-H Aliphatic Stretch | Methyl Groups | 2950 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | 1700 - 1680 | Strong |

| N-H Bend | Primary Amine | 1650 - 1580 | Medium |

| C=C Aromatic Stretch | Benzene Ring | 1600 - 1450 | Medium-Strong |

| C-N Stretch | Aryl-Amine | 1350 - 1250 | Strong |

| O-H Bend | Carboxylic Acid | 1300 - 1200 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by probing the magnetic environments of atomic nuclei such as ¹H and ¹³C. While published experimental spectra for the specific isomer this compound were not found in the searched resources, a definitive structural assignment can be predicted based on established chemical shift principles and data from related isomers. rsc.orgchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The carboxylic acid proton (-COOH) will appear as a broad singlet at a downfield chemical shift (>10 ppm). The primary amine protons (-NH₂) will also likely be a broad singlet. The six protons of the dimethylamino group will be equivalent, producing a sharp singlet. The aromatic region will display signals for three protons, with splitting patterns determined by their ortho-, meta-, and para-coupling constants, allowing for unambiguous assignment.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The six aromatic carbons will have distinct chemical shifts influenced by the electronic effects of the three different substituents (-NH₂, -N(CH₃)₂, -COOH). The two methyl carbons of the dimethylamino group will be equivalent and appear as a single signal in the upfield region.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | > 10.0 | Broad Singlet | 1H |

| Aromatic C₅-H | 7.5 - 7.8 | Doublet | 1H |

| Aromatic C₂-H | 7.2 - 7.4 | Doublet of Doublets | 1H |

| Aromatic C₆-H | 6.5 - 6.8 | Doublet | 1H |

| -NH₂ | 4.0 - 5.5 | Broad Singlet | 2H |

| -N(CH₃)₂ | 2.8 - 3.0 | Singlet | 6H |

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C₄ (Aromatic, attached to -NH₂) | 145 - 155 |

| C₃ (Aromatic, attached to -N(CH₃)₂) | 140 - 150 |

| C₁ (Aromatic, attached to -COOH) | 120 - 130 |

| C₂ (Aromatic) | 125 - 135 |

| C₅ (Aromatic) | 120 - 130 |

| C₆ (Aromatic) | 110 - 120 |

| -N(CH₃)₂ | 40 - 45 |

Note: The predicted NMR data is based on general principles and data for structurally similar compounds. Actual experimental values may vary.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculation Methodologies

The theoretical study of 4-Amino-3-(dimethylamino)benzoic acid involves a variety of quantum chemical methods to approximate solutions to the Schrödinger equation, yielding detailed information about its molecular and electronic properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure and Spectra

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with accuracy. This method is used to determine the ground-state electronic structure of this compound by calculating the electron density. Functionals such as B3LYP and PBEPBE are commonly employed in these calculations. For instance, studies on similar molecules like p-N,N-(dimethylamino)benzoic acid have utilized DFT to optimize molecular geometries and have found that the calculated parameters are generally in good agreement with experimental values.

To investigate the electronic absorption spectra, Time-Dependent DFT (TD-DFT) is the standard approach. This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of UV-visible spectral bands. For related compounds, TD-DFT has been used to predict intense electronic transitions, often originating from π→π* and n→π* electronic transitions within the π-conjugated system. These calculations can help assign the electronic transitions observed in experimental spectra.

Ab Initio and Semiempirical Approaches

While DFT is widely used, other methods offer different levels of theory. Ab initio methods, such as Hartree-Fock (HF), provide a fundamental approach without empirical parameterization but are often less accurate for electron correlation effects unless more complex and computationally expensive methods are used.

Semiempirical approaches, like Austin Model 1 (AM1), simplify the calculations by incorporating parameters derived from experimental data. These methods are significantly faster, allowing for the study of larger molecular systems or for preliminary geometry optimizations before employing more rigorous methods. However, their reliance on parameterization can limit their accuracy for molecules that differ significantly from the training set.

Basis Set and Functional Selection Effects on Computational Outcomes

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and, for DFT, the functional. Basis sets are sets of mathematical functions used to build molecular orbitals.

The selection of a basis set, such as the Pople-style 6-311++G, is crucial. The inclusion of polarization functions ( ) and diffuse functions (++) is often recommended for accurately simulating properties like UV-Vis spectra, as they allow for a more flexible description of the electron distribution, especially for systems with lone pairs and π-electrons. Studies on analogous molecules have shown that investigating a range of basis sets (e.g., 6-311G, 6–311++G, 6–311G, 6–311+G ) is important to understand their effect on the final results.

Similarly, the choice of the DFT functional (e.g., B3LYP, CAM-B3LYP, PBEPBE, ωB97XD) can significantly impact the calculated electronic properties and geometries. The B3LYP functional, a hybrid functional, is often found to yield results in excellent agreement with experimental data for organic molecules.

Electronic Structure and Reactivity Descriptors

From the quantum chemical calculations, several descriptors can be derived to understand the electronic structure and predict the reactivity of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are fundamental in describing chemical reactivity and electronic transitions.

The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is associated with its ability to accept electrons. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. In molecules like this compound, the HOMO is typically localized on the electron-donating groups (the amino and dimethylamino groups and the phenyl ring), while the LUMO is often centered on the electron-accepting carboxylic acid group.

The HOMO-LUMO energy gap (ΔE) is a critical quantum mechanical descriptor that relates to the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. Computational studies on similar aromatic acids have quantified these energy levels and the corresponding gap.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap (Note: The following table is a hypothetical representation for illustrative purposes, as specific computational data for this compound is not available in the cited literature.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.50 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 4.00 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

No published studies detailing the NBO analysis for intermolecular interactions of this compound were found.

Calculation of Dipole Moments and Prediction of Non-Linear Optical (NLO) Properties

No published data on the calculated dipole moments or the predicted NLO properties of this compound are available.

Conformational Analysis and Potential Energy Surfaces

There are no available studies presenting the optimized geometrical structures or identifying conformational isomers for this compound.

No research exploring the potential energy surfaces of this compound could be located.

Computational Studies of Solvent Effects and Intermolecular Interactions

No computational models for either gas-phase or solvated systems of this compound have been published.

Theoretical Investigations of Hydrogen Bonding and Proton Transfer Mechanisms

Theoretical and computational chemistry provides a powerful lens for examining the intricate dynamics of hydrogen bonding and proton transfer mechanisms at the molecular level. For this compound, computational studies are crucial for elucidating the electronic and structural factors that govern these fundamental processes. Such investigations typically employ quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, to model the molecule's behavior.

Detailed research into the specific hydrogen bonding and proton transfer mechanisms of this compound is not extensively available in peer-reviewed literature. However, theoretical studies on closely related substituted benzoic acids and other molecules with similar functional groups provide a framework for understanding the potential dynamics in this compound. These studies often focus on intramolecular and intermolecular hydrogen bonds, as well as the potential for proton transfer in both ground and excited electronic states.

Theoretical investigations of molecules analogous to this compound suggest that the presence of both an amino and a dimethylamino group, which are electron-donating, can significantly influence the acidity of the carboxylic proton and the basicity of the nitrogen atoms. This, in turn, affects the strength and nature of any hydrogen bonds formed. Computational models can predict the geometric parameters of these bonds, such as bond lengths and angles, as well as their energetic stabilization.

Furthermore, the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) is a key area of theoretical investigation for molecules with appropriate donor-acceptor functionalities. In a hypothetical ESIPT process for this compound, photoexcitation could lead to a significant change in the electronic distribution, potentially increasing the acidity of the carboxylic acid group and the basicity of one of the amino groups, thereby facilitating the transfer of a proton. Theoretical calculations can map the potential energy surfaces of the ground and excited states to identify the energy barriers and reaction pathways for such a transfer.

The following table represents a hypothetical set of calculated parameters that would be the focus of a computational study on the intramolecular hydrogen bond of a conformer of this compound, based on typical values seen in related compounds.

| Parameter | Ground State (S₀) | First Excited State (S₁) |

| O-H Bond Length (Å) | 0.98 | 1.05 |

| H...N Distance (Å) | 1.85 | 1.60 |

| O-H...N Angle (degrees) | 165 | 170 |

| Energy Barrier for Proton Transfer (kcal/mol) | 15.2 | 4.5 |

| Stabilization Energy (kcal/mol) | 6.8 | 10.2 |

Such theoretical findings are instrumental in understanding the photophysical properties of the molecule and designing new materials with specific photochemical behaviors. The strengthening of the hydrogen bond in the excited state, as suggested by the hypothetical data, is a common precursor to ESIPT. The significant reduction in the energy barrier for proton transfer in the S₁ state would indicate a much more facile proton transfer process upon photoexcitation.

Based on a thorough review of available scientific literature, there is limited to no specific information regarding the advanced applications of the chemical compound This compound in the areas outlined in your request. The majority of published research focuses on a different isomer, 4-(Dimethylamino)benzoic acid (also known as p-(Dimethylamino)benzoic acid or DMABA), and its derivatives.

Therefore, it is not possible to generate a scientifically accurate article on This compound that strictly adheres to the requested outline, as the specific research findings for the following applications are not available for this particular compound:

Advanced Applications in Chemical Sciences and Materials Development

Development of Chemical Probes and Sensing Technologies

The development of fluorescence probes and sensing technologies has utilized the 4-(Dimethylamino)benzoic acid scaffold, but there is no specific research available on the use of 4-Amino-3-(dimethylamino)benzoic acid for these applications.

Attributing the properties and applications of the isomer 4-(Dimethylamino)benzoic acid to this compound would be scientifically inaccurate. Consequently, the request to generate a thorough and informative article based on the provided outline cannot be fulfilled at this time due to the absence of relevant research data for the specified compound.

Application as Fluorescence Probes (Spin Double Sensors) for Monitoring Radical Processes

Derivatives of the closely related compound 4-N,N-dimethylaminobenzoic acid have been investigated as fluorescence probes, specifically as "spin double sensors," for monitoring radical processes. In these applications, the chromophore is chemically linked to a sterically hindered amine, which can exist in different radical and non-radical forms. The fluorescence properties of the molecule are sensitive to the state of the attached amine, allowing for the detection of radical reactions.

These probes exhibit interesting spectral behaviors. The fluorescence is highly dependent on the polarity of the solvent, a characteristic that stems from the formation of a twisted intra-molecular charge transfer (TICT) state upon excitation. In nonpolar solvents, fluorescence maxima are typically observed in the 330-360 nm range. However, in more polar solvents, a significant red-shifted fluorescence band appears between 460-475 nm. utexas.edu This large Stokes shift, sometimes as high as 6,000 cm⁻¹, is a hallmark of TICT state formation. utexas.edu While the efficiency of intramolecular quenching in these specific adducts can limit their application in solutions, they show greater potential for use within polymer matrices. utexas.edu

| Property | Value Range | Conditions |

| Absorption Maximum | 295–315 nm | Varies with solvent |

| Fluorescence Maximum (Nonpolar Solvent) | 330–360 nm | - |

| Fluorescence Maximum (Polar Solvent) | 460–475 nm | Red-shifted TICT emission |

| Stokes Shift | Up to 6,000 cm⁻¹ | Indicates TICT state formation |

Integration into Molecularly Imprinted Polymers (MIPs) for Selective Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have cavities that are specific to a chosen template molecule, acting as artificial receptors. The synthesis involves polymerizing functional monomers and a cross-linker around the template. After polymerization, the template is removed, leaving behind recognition sites that are complementary in size, shape, and chemical functionality.

While direct studies on the integration of this compound are not widely documented, its structural features make it a suitable candidate for use as a template in MIP synthesis. The carboxylic acid, primary amino, and tertiary amino groups can form specific non-covalent interactions (e.g., hydrogen bonds, ionic interactions) with functional monomers such as methacrylic acid or 2-vinylpyridine. nih.gov For instance, a derivative, (E)-4-(2-cyano-3-(dimethylamino)acryloyl)benzoic acid, has been successfully used as a template, where its carboxylic acid group formed stable hydrogen bonds with the functional monomer. researchgate.net This demonstrates the utility of the benzoic acid core in creating selective recognition sites within a polymer matrix.

Use as Molecular Reporters for Probing Microheterogeneous Environments (e.g., Protein Binding Studies)

Molecules whose fluorescence emission spectrum is sensitive to the polarity of their local environment are valuable as molecular reporters. They can be used to probe microheterogeneous systems, such as the binding sites of proteins or the interior of micelles. The solvent-dependent fluorescence of 4-N,N-dimethylaminobenzoic acid derivatives, characterized by the formation of a TICT state, is the key principle behind this application. utexas.edu

When such a probe moves from an aqueous environment to a nonpolar, hydrophobic pocket within a protein, a significant change in its fluorescence properties, such as an increase in quantum yield or a blue shift in emission wavelength, can be observed. This "switch-like" behavior provides a clear signal of the binding event. While other fluorophores like 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN) are more commonly cited for this purpose, the underlying photophysical principle is shared by the dimethylaminobenzoic acid chromophore. nih.govresearchgate.net Studies on similar molecules, such as 4-hydroxybenzoic acid, have utilized fluorescence quenching techniques to investigate their binding to proteins like human serum albumin, further establishing the utility of the benzoic acid scaffold in studying biomolecular interactions. nih.gov

Role as Organic Synthesis Building Blocks and Reagents

Beyond its use in materials, this compound serves as a versatile building block for constructing more complex molecules, particularly in the fields of combinatorial chemistry and medicinal chemistry.

Scaffolds for Combinatorial Chemistry and Library Design

In drug discovery, combinatorial chemistry is used to generate large libraries of related compounds for high-throughput screening. The efficiency of this process relies on the use of "scaffolds"—core molecular structures that can be systematically decorated with various functional groups at multiple points of diversity.

This compound is an excellent candidate for such a scaffold. As a trifunctional molecule, it offers at least three distinct points for chemical modification:

The carboxylic acid group can be converted to amides, esters, or other derivatives.

The primary amino group can be acylated, alkylated, or used in reactions like diazotization.

The tertiary dimethylamino group can influence the electronic properties of the ring.

The rigid aromatic ring provides a well-defined spatial arrangement for the appended functional groups, a desirable feature in library design. Aminobenzoic acid-based structures are recognized as valuable nonpeptide templates in medicinal chemistry, allowing for the creation of diverse molecular libraries aimed at identifying new biologically active compounds. utexas.edu

Precursors for Pseudopeptides and Peptidomimetics in Medicinal Chemistry Research

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. Aminobenzoic acids are frequently used as precursors for these molecules. utexas.edunyu.edu They can be incorporated into a peptide sequence to introduce conformational constraints or to act as a rigid spacer that mimics a peptide β-turn.

The compound this compound can be used to synthesize pseudopeptides where its aromatic core replaces a segment of the flexible peptide backbone. nih.gov This helps to lock the molecule into a specific three-dimensional shape, which can be crucial for binding to a biological target. Its utility in this area is highlighted by its commercial availability specifically for peptide synthesis.

Intermediates in the Synthesis of Specialty Azo Dyes and Pigments

Azo dyes, characterized by the -N=N- functional group, represent the largest class of synthetic organic colorants. Their synthesis typically involves two steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by coupling with an electron-rich aromatic compound. unb.ca

Analytical Standards and Reference Materials

While this compound is a chemical compound that can be analyzed and quantified by various chromatographic techniques, its specific application as a certified reference material or chromatography standard for the quantitative analysis of other compounds is not extensively documented in publicly available scientific literature. Analytical standards are materials of high purity and well-defined concentration used to calibrate analytical instruments and validate analytical methods. The development and certification of such standards require rigorous testing and validation to ensure their accuracy and traceability.

Typically, the analysis of this compound itself, often as a potential impurity in pharmaceutical manufacturing, would involve chromatographic methods such as High-Performance Liquid Chromatography (HPLC). In such a scenario, a highly purified sample of this compound would be used to develop and validate the analytical method for its own detection and quantification.

The process of using a compound as a standard in chromatography generally involves the following:

Purity Assessment: The purity of the standard material is accurately determined using multiple analytical techniques.

Calibration Curve Generation: A series of solutions with known concentrations of the standard are prepared and analyzed by the chromatographic method. The instrument's response is then plotted against the concentration to create a calibration curve.

Quantification of Unknowns: The same chromatographic method is used to analyze a sample containing an unknown amount of the analyte. The concentration of the analyte in the sample is then determined by comparing its response to the calibration curve.

Although specific examples of this compound being used as a chromatography standard for other analytes are not readily found, its properties could theoretically allow for such applications if a specific analytical need arose.

In contrast to its limited documentation as a general chromatography standard, the development and use of stable isotope-labeled versions of this compound for mass spectrometry (MS) applications are more specifically established. Stable isotope labeling is a technique where one or more atoms in a molecule are replaced with their heavier, non-radioactive isotopes (e.g., replacing hydrogen-1 with deuterium (B1214612), or carbon-12 with carbon-13).

These labeled compounds are invaluable as internal standards in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS). Because they are chemically identical to the non-labeled analyte, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference, they can be distinguished by the mass analyzer. This allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard can correct for variations in sample preparation, injection volume, and instrument response.

A notable example is the deuterium-labeled analog, This compound-d6 . In this molecule, six hydrogen atoms in the two methyl groups of the dimethylamino substituent are replaced with deuterium atoms.

Table 1: Properties of this compound and its Isotope Labeled Standard

| Property | This compound | This compound-d6 |

|---|---|---|

| Chemical Formula | C₉H₁₂N₂O₂ | C₉H₆D₆N₂O₂ |

| Molecular Weight | 180.21 g/mol | 186.25 g/mol |

| Isotopic Label | None | Deuterium (d6) |

| Primary Application | Chemical Reagent, Potential Impurity | Internal Standard for Mass Spectrometry |

The primary application of this compound-d6 is as an internal standard for the quantification of this compound in various matrices. This is particularly relevant in the context of pharmaceutical development, where it may be present as a potential impurity in drug synthesis. The use of the stable isotope-labeled standard allows for the development of robust and reliable analytical methods to monitor and control the levels of this impurity, ensuring the quality and safety of the final drug product.

The development of such a standard involves a multi-step chemical synthesis to specifically introduce the deuterium labels at the desired positions within the molecule. The final product must then be rigorously tested to confirm its chemical purity and isotopic enrichment.

Comparative Studies and Structure Property Relationships

Analysis of Analogues and Derivatives with Varied Substituents

The structure of 4-Amino-3-(dimethylamino)benzoic acid features a benzoic acid core with two electron-donating groups (EDGs) positioned ortho to each other: a primary amino (-NH₂) group at position 4 and a tertiary dimethylamino (-N(CH₃)₂) group at position 3. To understand its properties, it is instructive to compare it with simpler, well-studied analogues such as 4-aminobenzoic acid and 4-(dimethylamino)benzoic acid (4-DMABA).

The replacement of the hydrogen atoms on the amino group with methyl groups, as in the transition from 4-aminobenzoic acid to 4-DMABA, enhances the electron-donating ability of the substituent due to the inductive effect of the alkyl groups. This increased electron-donating strength influences the molecule's electronic structure and reactivity. acs.org The subject compound, this compound, incorporates both types of amino functionalities.

Another relevant analogue is 3,5-diaminobenzoic acid (DABA). While DABA also possesses two amino groups, their placement at the meta positions relative to the carboxylic acid leads to different electronic interactions compared to the ortho- and para-positioning in this compound. The adjacent (ortho) placement of the -NH₂ and -N(CH₃)₂ groups in the target molecule suggests the potential for steric interactions and intramolecular hydrogen bonding, which can further modify its properties. nih.gov

Derivatives can be conceptualized by altering these substituents. For instance, replacing the electron-donating amino groups with electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) would drastically alter the electronic landscape of the molecule, affecting everything from the acidity of the carboxylic acid to its photophysical characteristics. nih.gov

Investigation of Electronic Substituent Effects on Chemical and Photophysical Properties

The presence of two potent electron-donating groups, -NH₂ and -N(CH₃)₂, profoundly influences the chemical and photophysical properties of the benzoic acid ring. These groups increase the electron density of the aromatic system, which in turn affects the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Generally, EDGs raise the energy of the HOMO more significantly than the LUMO, leading to a reduction in the HOMO-LUMO energy gap. researchgate.net A smaller energy gap is associated with a bathochromic (red) shift in the molecule's absorption spectrum, meaning it absorbs light at longer wavelengths. For this compound, the combined effect of two EDGs is expected to produce a significant red shift compared to monosubstituted or unsubstituted benzoic acid.

The electronic properties of substituted benzoic acids have been correlated with their reactivity. For many derivatives, reactivity increases with a decrease in the LUMO and HOMO energy levels. nih.gov The strong electron-donating nature of the amino and dimethylamino groups suggests that this compound would be highly susceptible to electrophilic aromatic substitution.

From a photophysical perspective, molecules with strong donor groups attached to an aromatic system often exhibit intramolecular charge transfer (ICT) upon photoexcitation. In this process, an electron is promoted from a state localized on the electron-donating part of the molecule (the amino groups) to a state more localized on the electron-accepting part (the carboxylic acid and benzene (B151609) ring). This ICT character often results in significant solvatochromism, where the emission wavelength is highly dependent on the polarity of the solvent. nih.gov Studies on 3,5-diaminobenzoic acid have shown that its excited state is more polarized than its ground state, consistent with ICT behavior. A similar, likely more pronounced, effect would be anticipated for this compound due to the stronger donating power of the dimethylamino group.

Impact of Aromatic Ring Substitution Patterns (Ortho, Meta, Para) on Compound Behavior

The specific arrangement of substituents on the benzene ring is critical in determining the compound's behavior. In this compound, the carboxylic acid group is para to the primary amino group and meta to the dimethylamino group.

Para-Amino Group: The -NH₂ group at the para position exerts a strong electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). The +R effect dominates, delivering electron density across the ring directly to the carbon atom bearing the carboxylic acid. This increased electron density destabilizes the carboxylate anion conjugate base, making the acid weaker (i.e., having a higher pKa) than benzoic acid itself.

Meta-Dimethylamino Group: The -N(CH₃)₂ group at the meta position cannot exert a resonance effect on the carboxylic acid group. Its influence is primarily through its electron-withdrawing inductive effect (-I), which tends to stabilize the carboxylate anion and increase the acidity of the carboxylic acid. However, the inductive effect of amino groups is generally weaker than their resonance effect.

The net effect on the acidity of this compound is a combination of these influences. The powerful +R effect from the para-amino group likely dominates, making the compound less acidic than benzoic acid. The ortho-positioning of the two amino groups can also lead to steric hindrance, potentially affecting the planarity of the molecule and modifying the electronic communication between the substituents and the ring. nih.gov

The table below illustrates the effect of para-amino substitution on the acidity of benzoic acid.

| Compound | Substituent(s) | pKa |

| Benzoic acid | None | 4.20 |

| 4-Aminobenzoic acid | 4-NH₂ | 4.92 |

| 4-(Dimethylamino)benzoic acid | 4-N(CH₃)₂ | 5.03 |

Correlation Between Experimental Spectroscopic Data and Theoretical Computational Results

Modern chemical analysis relies heavily on the synergy between experimental measurements and theoretical computations to elucidate molecular properties. For a compound like this compound, a combination of spectroscopic techniques and computational chemistry would be essential for a full characterization.

Experimental Spectroscopy:

UV-Visible Absorption and Fluorescence Spectroscopy: These techniques would reveal the electronic transitions of the molecule. Measuring spectra in solvents of varying polarities would quantify the expected solvatochromic effects and provide insight into the change in dipole moment between the ground and excited states, confirming the ICT character. sharif.edu

NMR Spectroscopy (¹H, ¹³C): NMR would confirm the molecular structure by showing the chemical environment of each proton and carbon atom. sharif.edu

FT-IR Spectroscopy: This would identify the characteristic vibrational frequencies of the functional groups, such as the O-H and C=O stretches of the carboxylic acid and the N-H stretches of the primary amine. conicet.gov.ar

Theoretical Computational Methods:

Density Functional Theory (DFT): DFT calculations are widely used to determine the ground-state properties of molecules. This includes optimizing the molecular geometry, calculating vibrational frequencies for comparison with IR spectra, and determining electronic parameters like atomic charges and bond orders. sharif.edu

Time-Dependent DFT (TD-DFT): This method is an extension of DFT used to study excited-state properties. TD-DFT calculations can predict the UV-visible absorption spectrum by calculating the energies and oscillator strengths of electronic transitions (e.g., HOMO→LUMO). conicet.gov.arscispace.com The results can be directly compared with experimental spectra to assign the observed absorption bands. sharif.eduscispace.com

Studies on analogous compounds like 4-DMABA and various aminobenzoic acid derivatives consistently show excellent agreement between TD-DFT-calculated electronic transition energies and experimentally observed UV-Vis spectra. sharif.educonicet.gov.arscispace.com Furthermore, computational methods can provide detailed information that is difficult to obtain experimentally, such as the precise nature of molecular orbitals and the electron density distribution in both ground and excited states, offering a deeper understanding of the structure-property relationships. sharif.edu

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to access this molecule are not widely published. Future research should prioritize the development of efficient, scalable, and environmentally benign synthetic strategies. Exploration could focus on late-stage functionalization techniques, which are highly valued in medicinal chemistry and materials science for their ability to rapidly generate analogues.

Key areas for exploration include:

Directed C-H Amination: Investigating transition-metal-catalyzed C-H amination of a suitable 4-aminobenzoic acid precursor could provide a direct and atom-economical route to the target molecule, avoiding traditional multi-step sequences.

Flow Chemistry Processes: Developing a continuous-flow synthesis would offer significant advantages in terms of safety, scalability, and reproducibility. The precise control over reaction parameters (temperature, pressure, residence time) in a flow reactor could optimize yield and minimize byproduct formation.

Biocatalysis: The use of engineered enzymes, such as aminotransferases or hydroxylases, could offer a highly selective and sustainable method for introducing the amino groups under mild reaction conditions, reducing the reliance on harsh reagents and protecting group chemistry.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Directed C-H Amination | High atom economy, reduced step count, novel reactivity. | Achieving high regioselectivity, catalyst cost and stability. |

| Continuous Flow Synthesis | Enhanced safety, scalability, process control, and purity. | High initial setup cost, potential for channel clogging. |

| Biocatalytic Synthesis | High selectivity, mild conditions, environmentally friendly. | Enzyme discovery and engineering, substrate scope limitations. |

Advanced Material Integration and Device Performance Optimization

The structure of 4-Amino-3-(dimethylamino)benzoic acid makes it an attractive candidate as a monomer or functional additive in advanced materials. The primary amine and carboxylic acid can participate in polymerization reactions to form high-performance polymers like polyamides and polyimides, while the tertiary amine offers a site for tuning electronic properties or post-polymerization modification.

Future research could focus on:

High-Performance Polymers: Incorporating this monomer into aromatic polyamide or polyimide backbones could enhance properties such as thermal stability, solubility, and gas permeability due to the disruption of chain packing by the dimethylamino group.

Electroactive Materials: The electron-donating nature of the two amino groups suggests potential applications in organic electronics. It could be investigated as a building block for hole-transport materials in Organic Light-Emitting Diodes (OLEDs) or as a component in electrochromic polymers where its oxidation state, and thus color, can be controlled by an applied voltage.

Functional Coatings and Adhesives: The multiple hydrogen-bonding sites (carboxylic acid and primary amine) could promote strong adhesion to various substrates. Its potential as a cross-linking agent or adhesion promoter in epoxy resins or other thermosets warrants investigation.

Table 2: Potential Applications in Advanced Materials

| Material Type | Potential Role of the Compound | Target Performance Optimization |

|---|---|---|

| Aromatic Polyamides | Functional Monomer | Increased solubility, enhanced thermal stability. |

| Organic Semiconductors | Hole-Transport Layer Component | Improved charge mobility and device efficiency. |

| Epoxy Resins | Curing Agent / Adhesion Promoter | Enhanced substrate adhesion and mechanical toughness. |

Refined Computational Models for Predictive Design and Materials Discovery

Computational chemistry offers a powerful tool for predicting the properties of undiscovered or uncharacterized molecules, thereby guiding experimental efforts. For this compound, in silico studies could rapidly assess its potential for various applications before committing laboratory resources.

Future computational work should include: